ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate: is an organic compound that belongs to the class of enones It features a thiophene ring, which is a five-membered ring containing sulfur, and an enone moiety, which is a conjugated system of a carbonyl group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate typically involves the condensation of ethyl acetoacetate with thiophene-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via the formation of a β-keto ester intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used to deprotonate the α-position, followed by reaction with electrophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones or β-keto esters.
Scientific Research Applications
Chemistry: Ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology and Medicine:
Industry: In material science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate largely depends on its chemical reactivity. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone. The thiophene ring can engage in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Ethyl (3E)-2-oxo-4-phenylbut-3-enoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Methyl (3E)-2-oxo-4-(thiophen-3-yl)but-3-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or other aromatic rings. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
CAS No. |
1333395-93-9 |
---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.2 |
Purity |
98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.